molecular formula C8H12BNO2 B14084925 (3-Propylpyridin-4-yl)boronic acid

(3-Propylpyridin-4-yl)boronic acid

Cat. No.: B14084925
M. Wt: 165.00 g/mol
InChI Key: QWSRSRBAUWWKAJ-UHFFFAOYSA-N
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Description

(3-Propylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a propyl group at the 3-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Propylpyridin-4-yl)boronic acid typically involves the hydroboration of an appropriate pyridine derivative. One common method is the reaction of 3-propylpyridine with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (3-Propylpyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which (3-Propylpyridin-4-yl)boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, particularly in the formation of carbon-carbon bonds. The boronic acid group acts as a Lewis acid, facilitating the transfer of electrons and stabilizing reaction intermediates .

Comparison with Similar Compounds

Uniqueness: (3-Propylpyridin-4-yl)boronic acid is unique due to the presence of the propyl group, which can influence its reactivity and the steric properties of the resulting products. This makes it a valuable compound for the synthesis of specific organic molecules that require such structural features .

Properties

Molecular Formula

C8H12BNO2

Molecular Weight

165.00 g/mol

IUPAC Name

(3-propylpyridin-4-yl)boronic acid

InChI

InChI=1S/C8H12BNO2/c1-2-3-7-6-10-5-4-8(7)9(11)12/h4-6,11-12H,2-3H2,1H3

InChI Key

QWSRSRBAUWWKAJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=NC=C1)CCC)(O)O

Origin of Product

United States

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